Iodoethane-1-13C
Overview
Description
Mechanism of Action
Target of Action
Iodoethane-1-13C is a stable isotope-labeled compound It’s commonly used in proteomics research , suggesting that it may interact with various proteins or other biomolecules within the cell.
Mode of Action
As a stable isotope-labeled compound, it’s often used as a tracer in biochemical experiments . The presence of the 13C isotope allows researchers to track the compound’s interactions and transformations within biological systems.
Biochemical Pathways
Its use in proteomics research suggests that it may be involved in protein synthesis or modification processes
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. As a small, stable isotope-labeled molecule, it’s likely to have good bioavailability and can be tracked effectively in biological systems .
Result of Action
As a tracer, its primary function is to be tracked within biological systems, rather than to exert a specific cellular effect .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it’s recommended to be stored at 2-8°C . Light protection is also advised . These factors can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodoethane-1-13C can be synthesized through the reaction of ethanol-1-13C with hydroiodic acid. The reaction typically occurs under reflux conditions, where ethanol-1-13C is heated with hydroiodic acid to produce this compound and water as a byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of ethanol-1-13C and hydroiodic acid in a controlled environment to ensure high yield and purity of the final product .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: It can also undergo elimination reactions to form ethene-1-13C when treated with strong bases like potassium hydroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. The reactions typically occur in polar solvents like water or ethanol.
Elimination: Strong bases such as potassium hydroxide or sodium ethoxide are used, often in alcoholic solvents.
Major Products:
Substitution: Depending on the nucleophile, products can include ethanol-1-13C, ethyl cyanide-1-13C, or ethylamine-1-13C.
Elimination: The major product is ethene-1-13C.
Scientific Research Applications
Iodoethane-1-13C is widely used in various fields of scientific research:
Chemistry: It is used as a tracer in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: It aids in the development of radiopharmaceuticals and in the study of drug metabolism.
Industry: this compound is used in the synthesis of labeled compounds for research and development purposes.
Comparison with Similar Compounds
Iodoethane-2-13C: Another carbon-13 labeled derivative of iodoethane, but with the isotope at a different position.
Iodomethane-13C: A carbon-13 labeled derivative of iodomethane, used for similar purposes in NMR spectroscopy.
Iodomethane-12C: The non-labeled version of iodomethane, used as a methylating agent in organic synthesis.
Uniqueness: Iodoethane-1-13C is unique due to its specific labeling at the first carbon position, making it particularly useful for studying reactions and processes involving the ethyl group. Its distinct NMR signal allows for precise tracking and analysis in various research applications .
Properties
IUPAC Name |
iodo(113C)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTICUPFWKNHNG-VQEHIDDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH2]I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480510 | |
Record name | Iodoethane-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.958 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75560-39-3 | |
Record name | Iodoethane-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 75560-39-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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